(1S)-1-(oxetan-3-yl)ethanol
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Overview
Description
(1S)-1-(Oxetan-3-yl)ethanol is an organic compound characterized by the presence of an oxetane ring and an ethanol group. The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. The (1S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(oxetan-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-glycidol and oxetane.
Ring-Opening Reaction: (S)-glycidol undergoes a ring-opening reaction with oxetane in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the ring-opening reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(oxetan-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of (1S)-1-(oxetan-3-yl)acetaldehyde or (1S)-1-(oxetan-3-yl)acetic acid.
Reduction: Formation of (1S)-1-(oxetan-3-yl)ethane.
Substitution: Formation of (1S)-1-(oxetan-3-yl)ethyl esters or ethers.
Scientific Research Applications
(1S)-1-(oxetan-3-yl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-(oxetan-3-yl)ethanol depends on its specific application. For example:
In Biological Systems: It may interact with enzymes or receptors, modulating their activity and leading to biological effects.
In Chemical Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further transformations.
Comparison with Similar Compounds
(1R)-1-(oxetan-3-yl)ethanol: The enantiomer of (1S)-1-(oxetan-3-yl)ethanol, with different stereochemistry.
1-(oxetan-3-yl)propanol: A compound with a similar structure but with a propanol group instead of ethanol.
3-hydroxyoxetane: A compound with a hydroxyl group directly attached to the oxetane ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxetane ring and an ethanol group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
(1S)-1-(oxetan-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHUSPCROMGYQZ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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